Fluororaclopride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

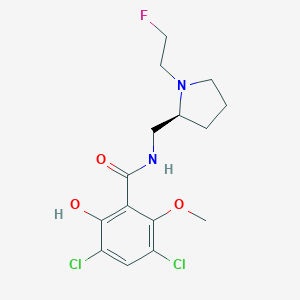

Fluororaclopride is a radiolabeled dopamine D2 receptor antagonist that is used as a molecular imaging agent in positron emission tomography (PET) studies. It is a synthetic compound that is used to study the distribution and density of dopamine D2 receptors in the brain. Fluororaclopride is a useful tool for studying various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Wirkmechanismus

Fluororaclopride binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of fluororaclopride to dopamine D2 receptors is reversible, and the rate of dissociation is slow. This allows for the accumulation of the radiotracer in areas of the brain with high levels of dopamine D2 receptors. Fluororaclopride imaging can then be used to visualize the distribution and density of dopamine D2 receptors in the brain.

Biochemical and Physiological Effects:

Fluororaclopride has no known biochemical or physiological effects other than its binding to dopamine D2 receptors in the brain. It is a safe and well-tolerated compound that is used in low doses for Fluororaclopride imaging studies.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using fluororaclopride in lab experiments is its ability to visualize the distribution and density of dopamine D2 receptors in the brain. This allows for the investigation of the underlying mechanisms of various neurological and psychiatric disorders. However, fluororaclopride has some limitations, including its short half-life (110 minutes) and the need for specialized Fluororaclopride imaging equipment. Additionally, the use of fluororaclopride is limited to preclinical and clinical research studies and is not approved for clinical use.

Zukünftige Richtungen

There are several future directions for the use of fluororaclopride in scientific research. One area of interest is the investigation of the relationship between dopamine D2 receptor density and cognitive function in various neurological and psychiatric disorders. Another area of interest is the development of new therapeutic strategies that target dopamine D2 receptors in the brain. Additionally, the use of fluororaclopride in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive insights into the pathophysiology of various disorders. Finally, the development of new radiotracers that target other neurotransmitter systems in the brain may provide new opportunities for investigating the underlying mechanisms of neurological and psychiatric disorders.

Synthesemethoden

Fluororaclopride is synthesized by reacting raclopride with [18F]fluoride ion in the presence of a phase transfer catalyst. The reaction is carried out in a solvent mixture of acetonitrile and water, and the product is purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Fluororaclopride is widely used in scientific research to study the distribution and density of dopamine D2 receptors in the brain. It is a useful tool for investigating the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Fluororaclopride studies using fluororaclopride have provided valuable insights into the underlying mechanisms of these disorders and have helped to develop new therapeutic strategies.

Eigenschaften

CAS-Nummer |

124840-52-4 |

|---|---|

Produktname |

Fluororaclopride |

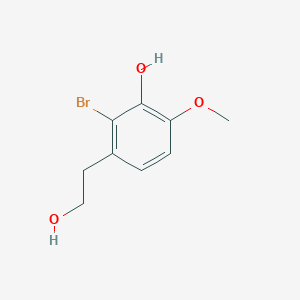

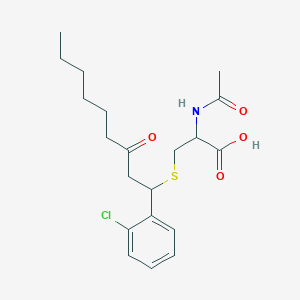

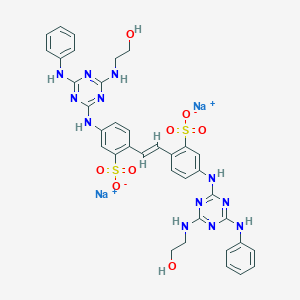

Molekularformel |

C15H19Cl2FN2O3 |

Molekulargewicht |

365.2 g/mol |

IUPAC-Name |

3,5-dichloro-N-[[(2S)-1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |

InChI |

InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22)/t9-/m0/s1 |

InChI-Schlüssel |

SUMSSRZHRHBCGI-VIFPVBQESA-N |

Isomerische SMILES |

COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |

SMILES |

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |

Kanonische SMILES |

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |

Synonyme |

fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)